2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core with methoxy and benzothiazolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The benzothiazole derivative is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an inhibitor of certain biological pathways, making it useful in studying disease mechanisms.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: The compound may inhibit or activate pathways related to cell signaling, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzene-1-sulfonamide: Lacks the benzothiazole moiety.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide: Lacks the methoxy groups.
Uniqueness
2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is unique due to the combination of methoxy groups and the benzothiazole moiety, which may confer specific electronic and steric properties that enhance its activity in various applications.
Properties
Molecular Formula |
C22H20N2O4S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-4-10-18-20(12-14)29-22(23-18)15-5-7-16(8-6-15)24-30(25,26)21-13-17(27-2)9-11-19(21)28-3/h4-13,24H,1-3H3 |
InChI Key |
WKVIYFLISHEEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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